

3-Chloro-6-nitroisoquinoline derivatives and analogs in drug discovery

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Compound of Interest

Compound Name: 3-Chloro-6-nitroisoquinoline

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An In-depth Technical Guide to **3-Chloro-6-nitroisoquinoline** Derivatives and Analogs in Drug Discovery

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and synthetic molecules with profound pharmacological activities.^{[1][2][3]} From the anti-spasmodic effects of papaverine to the anti-cancer properties of novel synthetic agents, the versatility of the isoquinoline core is well-documented.^{[1][4]} This guide focuses on a specific, highly functionalized class: **3-chloro-6-nitroisoquinoline** and its analogs. The strategic placement of a reactive chlorine atom and an electron-withdrawing nitro group on this scaffold creates a unique chemical entity, ripe for synthetic diversification and poised for significant potential in drug discovery.^{[5][6]} This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, biological potential, and mechanistic underpinnings of this promising class of compounds.

Synthetic Pathways and Chemical Reactivity

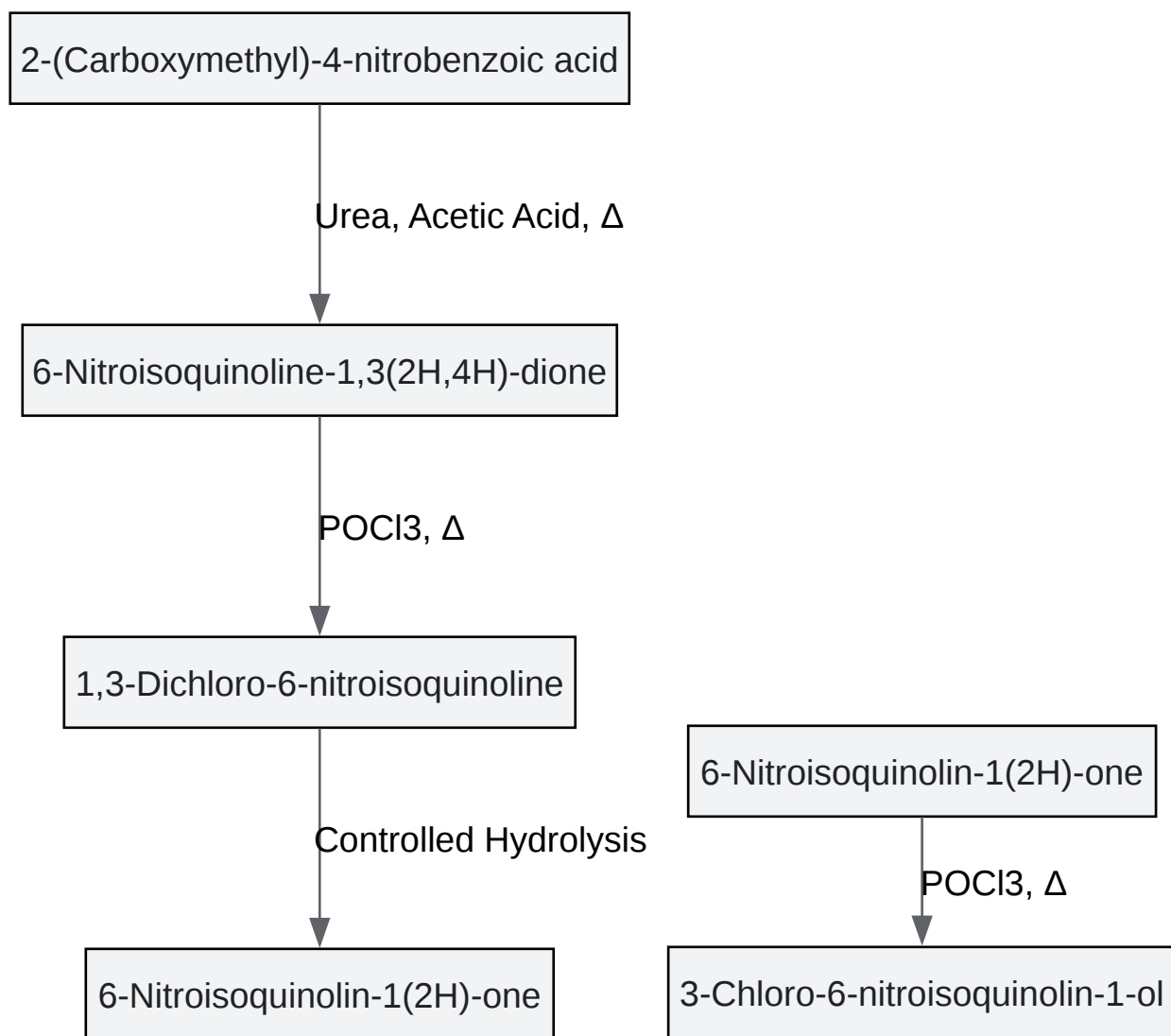
While direct, published syntheses for 3-chloro-6-nitroisoquinolin-1-ol are not abundant in the literature, a rational, multi-step approach can be proposed based on established chemical transformations of related isoquinoline derivatives.^{[6][7][8]} The core strategy involves the construction of the isoquinoline ring system, followed by targeted functionalization.

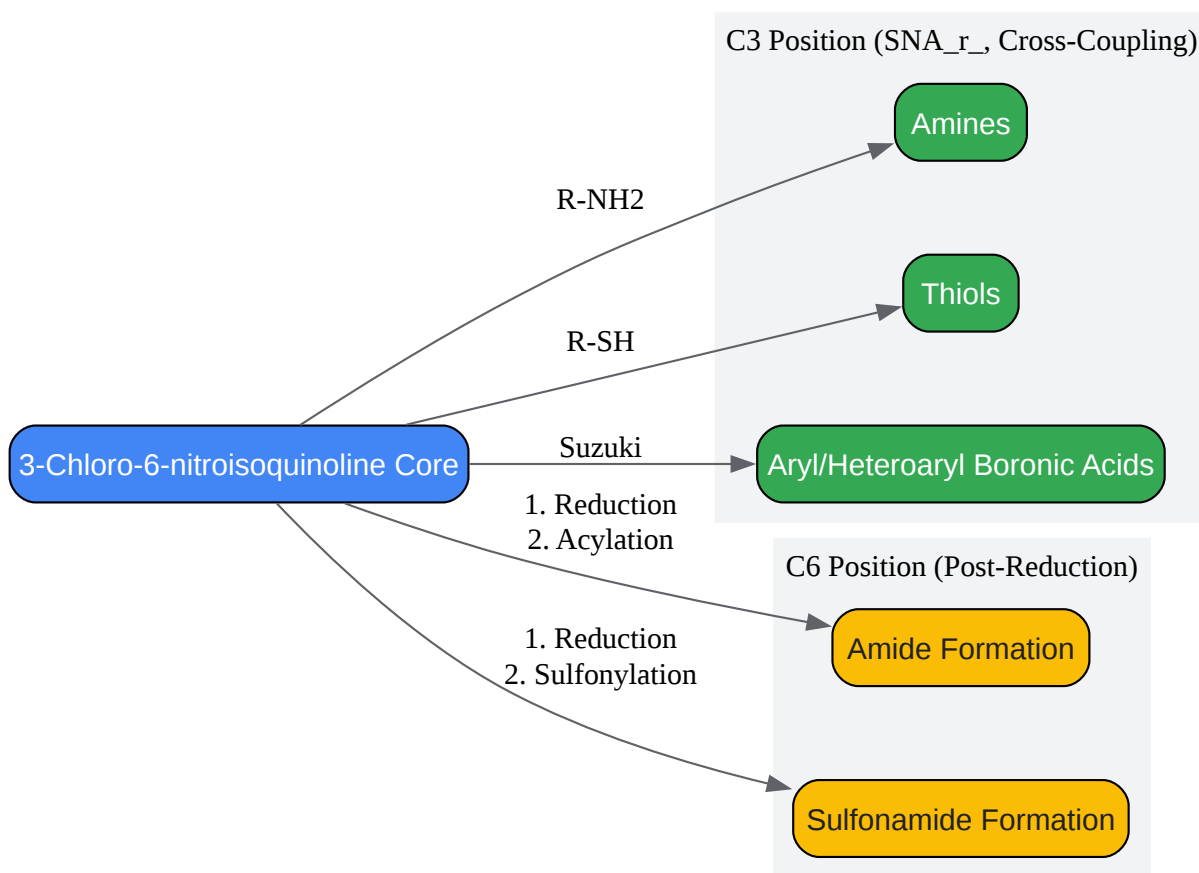
Proposed Synthesis of the Core Scaffold

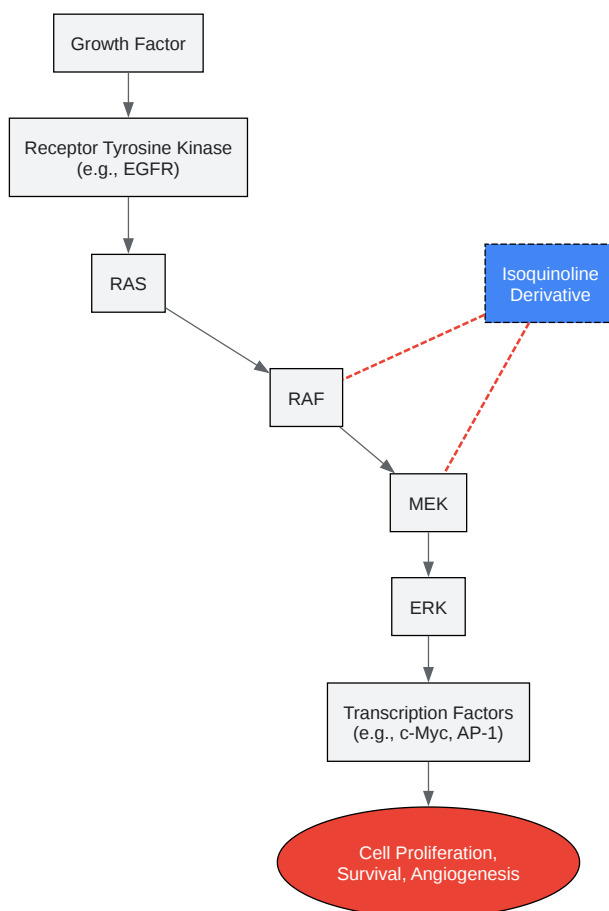
A plausible synthesis can be envisioned in two main stages: the formation of the 6-nitroisoquinolin-1(2H)-one intermediate, followed by selective chlorination.^[7]

Stage 1: Synthesis of 6-Nitroisoquinolin-1(2H)-one

This intermediate can be constructed starting from 2-(carboxymethyl)-4-nitrobenzoic acid.







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